molecular formula C14H17FN2O2S B2746800 2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396815-01-2

2-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2746800
CAS No.: 1396815-01-2
M. Wt: 296.36
InChI Key: AMMVVAVEZPONKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, the InChI code is "1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2" . This provides a basis for understanding the molecular structure of the compound .

Scientific Research Applications

Fluorescent Probes and Ligands

Research has shown the development of fluorescent probes and ligands incorporating benzenesulfonamide derivatives. For instance, studies have highlighted the synthesis and application of tripodal ligands incorporating dual fluorescent ionophores for metal cation detection, showcasing the role of the electron-acceptor sulfonamide group in enhancing fluorescence and selectivity towards specific ions (Malval et al., 2003). Another study focused on reaction-based fluorescent probes for selective discrimination of thiophenols, utilizing a sulfonamide group for enhanced selectivity and sensitivity in environmental and biological applications (Wang et al., 2012).

Electrophilic Fluorination Agents

The development of novel electrophilic fluorinating reagents incorporating benzenesulfonamide frameworks has been reported, illustrating the compound's role in improving the enantioselectivity of products in organic synthesis. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was introduced as a sterically demanding analogue of a popular fluorinating reagent, indicating its potential in enantioselective fluorination processes (Yasui et al., 2011).

Corrosion Inhibition

Piperidine derivatives, including those related to benzenesulfonamide, have been studied for their corrosion inhibition properties on metal surfaces. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of these derivatives, underscoring the importance of sulfonamide groups in enhancing protective layers against corrosion (Kaya et al., 2016).

Photochemical Studies

Investigations into the photochemical properties of compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units have been conducted, revealing insights into their potential applications in photodynamic therapy. These studies highlight the effects of benzenesulfonamide derivatives on the photophysical and photochemical properties of phthalocyanines, suggesting their utility in cancer treatment (Öncül et al., 2022).

Molecular and Supramolecular Chemistry

Research on the molecular and supramolecular structures of sulfonamide derivatives has provided insights into their coordination chemistry and potential applications in designing new materials and catalysts. Studies have reported on the structural analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide, exploring their ligand properties for metal coordination (Jacobs et al., 2013).

Properties

IUPAC Name

2-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-13-7-1-2-8-14(13)20(18,19)16-9-3-4-10-17-11-5-6-12-17/h1-2,7-8,16H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMVVAVEZPONKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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